Naphthol AS-TR phosphate disodium salt
Overview
Description
Naphthol AS-TR phosphate disodium salt, also known as NAP-TR-P, is a phosphorylated arylamine compound derived from naphthalene. It is used in a wide range of scientific research applications, including biochemistry, physiology, and pharmacology. It has been used to study the effects of various drugs on the body, as well as to develop new drugs. In addition, it has been used in the synthesis of several pharmacologically active compounds. This article will provide an overview of naphthol AS-TR phosphate disodium salt, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Enzymatic Activity Visualization
Naphthol AS-TR phosphate disodium salt is utilized in the visualization of enzymatic activities, particularly phosphatases, in biological samples. Dinkelaker and Marschner (1992) demonstrated the in vivo activity of acid phosphatase in the rhizosphere of plants using a combination of 1-naphthyl phosphate and Fast Red TR, forming a red complex indicative of enzymatic activity. This method facilitates qualitative analysis and estimation of phosphatase activity across different root zones in soil-grown plants (Dinkelaker & Marschner, 1992).
Histochemical Applications
Naphthol AS derivatives, including Naphthol AS-TR phosphate, are pivotal in histochemical methods for staining specific enzymes within tissues. Barka (1960) highlighted the use of a diazonium salt, hexazonium pararosanilin, with α-naphthyl phosphate for superior localization of acid phosphatase compared to other methods. This technique's advantages include better localization, water solubility of the substrate, and ease of use, making it a valuable tool for detailed cellular and tissue-level analyses (Barka, 1960).
properties
IUPAC Name |
disodium;[3-[(4-chloro-2-methylphenyl)carbamoyl]naphthalen-2-yl] phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClNO5P.2Na/c1-11-8-14(19)6-7-16(11)20-18(21)15-9-12-4-2-3-5-13(12)10-17(15)25-26(22,23)24;;/h2-10H,1H3,(H,20,21)(H2,22,23,24);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCHZTPSWMGRRI-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)([O-])[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClNNa2O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585235 | |
Record name | Disodium 3-[(4-chloro-2-methylphenyl)carbamoyl]naphthalen-2-yl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthol AS-TR phosphate disodium salt | |
CAS RN |
4264-93-1 | |
Record name | Disodium 3-[(4-chloro-2-methylphenyl)carbamoyl]naphthalen-2-yl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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